tert-Butyl (4-ethylpiperidin-4-yl)carbamate tert-Butyl (4-ethylpiperidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 440101-15-5
VCID: VC5167549
InChI: InChI=1S/C12H24N2O2/c1-5-12(6-8-13-9-7-12)14-10(15)16-11(2,3)4/h13H,5-9H2,1-4H3,(H,14,15)
SMILES: CCC1(CCNCC1)NC(=O)OC(C)(C)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.336

tert-Butyl (4-ethylpiperidin-4-yl)carbamate

CAS No.: 440101-15-5

Cat. No.: VC5167549

Molecular Formula: C12H24N2O2

Molecular Weight: 228.336

* For research use only. Not for human or veterinary use.

tert-Butyl (4-ethylpiperidin-4-yl)carbamate - 440101-15-5

Specification

CAS No. 440101-15-5
Molecular Formula C12H24N2O2
Molecular Weight 228.336
IUPAC Name tert-butyl N-(4-ethylpiperidin-4-yl)carbamate
Standard InChI InChI=1S/C12H24N2O2/c1-5-12(6-8-13-9-7-12)14-10(15)16-11(2,3)4/h13H,5-9H2,1-4H3,(H,14,15)
Standard InChI Key FYMDORPYGXGRNV-UHFFFAOYSA-N
SMILES CCC1(CCNCC1)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Properties

tert-Butyl (4-ethylpiperidin-4-yl)carbamate belongs to the carbamate class of organic compounds, characterized by the presence of a carbonyl group linked to an amine through an oxygen atom. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. The compound’s structure combines a six-membered piperidine ring with a 4-ethyl substituent and a tert-butyl carbamate group, which introduces steric hindrance and influences its reactivity .

PropertyValue (Inferred from Analogues)Source Compound Reference
Density1.0–1.1 g/cm³
Boiling Point290–310°C at 760 mmHg
Melting PointNot reported
SolubilityLow in water; soluble in DMSO

The ethyl group at the piperidine 4-position increases hydrophobicity compared to methyl-substituted analogues, potentially enhancing blood-brain barrier permeability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Preparation of 4-ethylpiperidine: Ethylation of piperidine using ethyl bromide or via reductive amination of 4-piperidone.

  • Carbamate Formation: Reaction of 4-ethylpiperidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions.

Reaction Scheme:

4-ethylpiperidine+(Boc)2OEt3N, CH2Cl2tert-Butyl (4-ethylpiperidin-4-yl)carbamate\text{4-ethylpiperidine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{tert-Butyl (4-ethylpiperidin-4-yl)carbamate}

Yield optimization (70–85%) requires strict temperature control (0–25°C) and exclusion of moisture.

Industrial Manufacturing

Industrial processes employ continuous-flow reactors to enhance scalability and purity. Key steps include:

  • Automated reagent dosing to maintain stoichiometric precision.

  • In-line purification using centrifugal partition chromatography to achieve >99% purity.

  • Waste minimization through solvent recovery systems .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s primary application lies in synthesizing enantiomerically pure drugs:

  • Antidepressants: Sertraline analogues.

  • Anticancer Agents: Piperidine-based kinase inhibitors.

Specialty Chemical Production

Used to synthesize ionic liquids for battery electrolytes, leveraging its thermal stability (>300°C) .

Comparative Analysis with Analogues

CompoundStructural DifferenceKey Application
tert-Butyl (4-methylpiperidin-4-yl)carbamateMethyl vs. ethyl substituentLower lipophilicity
tert-Butyl (1-benzylpiperidin-4-yl)carbamateBenzyl vs. ethyl groupEnhanced receptor affinity
(R)-tert-Butyl methyl(piperidin-3-yl)carbamateChiral center at 3-positionStereoselective synthesis

The ethyl group in tert-butyl (4-ethylpiperidin-4-yl)carbamate balances steric bulk and lipophilicity, optimizing blood-brain barrier penetration compared to methyl or benzyl analogues .

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